Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside
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Overview
Description
Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C₂₇H₂₈O₆ and its molecular weight is 448.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Glycosylation Strategies
Selective Glycosylation Reactions : The use of Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside in glycosylation reactions demonstrates its utility in achieving selective bond formation. For instance, it has been employed in the highly diastereoselective alpha-mannopyranosylation in the absence of participating protecting groups, showcasing its ability to direct glycosidic bond formation under controlled conditions (Crich & Cai, 2000).
Mechanism of Action
Target of Action
Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside, also known as 1,3-Di-O-benzyl-4,6-O-benzylidene-a-D-mannopyranoside, is a complex compound that is used to study a multitude of ailments entangled in the intricate pathways of mannose . .
Mode of Action
It is known that mannose-based compounds can interact with mannose-binding proteins, potentially influencing cellular processes
Biochemical Pathways
Given its structural similarity to mannose, it may be involved in pathways related to mannose metabolism or mannose-specific cellular processes .
Result of Action
As a mannose derivative, it may have potential effects on cellular processes involving mannose .
Biochemical Analysis
Temporal Effects in Laboratory Settings
The temporal effects of Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside in laboratory settings are not yet fully known
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not yet fully known. Future studies will be needed to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not yet fully known. Future studies will be needed to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(4aR,6S,7S,8R,8aR)-2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O6/c28-23-25(29-16-19-10-4-1-5-11-19)24-22(18-31-26(33-24)21-14-8-3-9-15-21)32-27(23)30-17-20-12-6-2-7-13-20/h1-15,22-28H,16-18H2/t22-,23+,24-,25-,26?,27+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCENHFYMICMPTH-RWCFRXEZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OC(O1)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OC(O1)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.